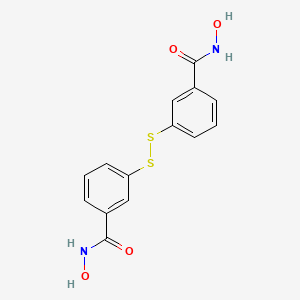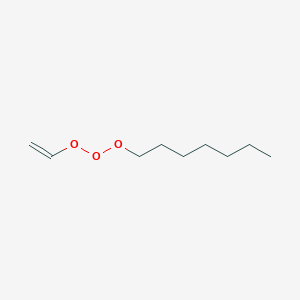
n-Heptyltrioxyethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a member of the glycol ether family, which are compounds known for their solvent properties and applications in various industrial processes . This compound is characterized by its heptyl group attached to a trioxyethylene chain, making it a versatile molecule in both chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Heptyltrioxyethylene typically involves the reaction of heptanol with ethylene oxide. The process begins with the activation of heptanol, followed by its reaction with ethylene oxide under controlled temperature and pressure conditions. The reaction is usually catalyzed by a base such as potassium hydroxide to facilitate the formation of the ether bond .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous feeding of heptanol and ethylene oxide into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: n-Heptyltrioxyethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
n-Heptyltrioxyethylene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of n-Heptyltrioxyethylene involves its interaction with various molecular targets and pathways:
Solvent Properties: Its ability to dissolve both hydrophilic and hydrophobic substances makes it an effective solvent in various chemical reactions.
Biological Interactions: In biological systems, it can interact with cell membranes, enhancing the permeability and delivery of therapeutic agents.
Pathways Involved: The compound can modulate the activity of enzymes and receptors by altering the local environment and facilitating the transport of molecules across biological membranes.
Comparaison Avec Des Composés Similaires
Ethylene Glycol Monoethyl Ether: Similar in structure but with an ethyl group instead of a heptyl group.
Diethylene Glycol Monoethyl Ether: Contains an additional ethylene glycol unit compared to n-Heptyltrioxyethylene.
Triethylene Glycol Monoethyl Ether: Similar backbone but with an ethyl group instead of a heptyl group.
Uniqueness: this compound stands out due to its longer heptyl chain, which imparts unique solubility and interaction properties. This makes it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity .
Propriétés
Formule moléculaire |
C9H18O3 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-ethenoxyperoxyheptane |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-9H2,1H3 |
Clé InChI |
CYYYHKZTFGFMPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOOOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)

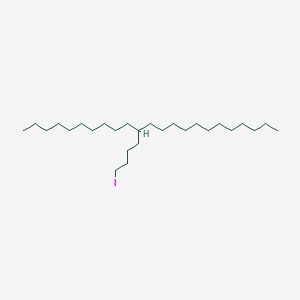
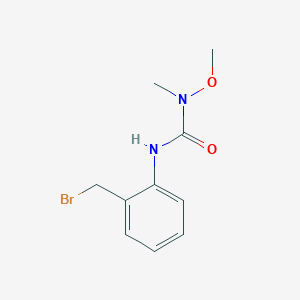
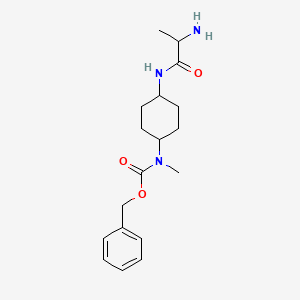
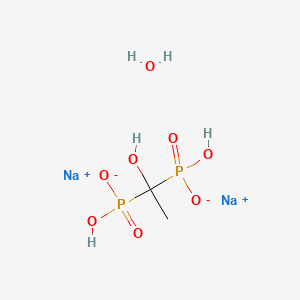
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
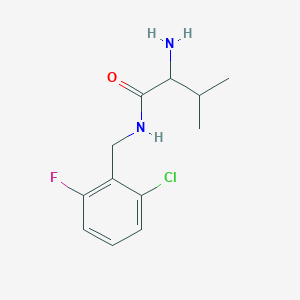
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
